molecular formula C7H6BFN2O2 B15130765 (6-fluoro-1H-indazol-4-yl)boronic acid

(6-fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B15130765
M. Wt: 179.95 g/mol
InChI Key: HEPNDEWFJBZZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-1H-indazol-4-yl)boronic acid is a versatile boronic acid derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry research. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds . This reaction is indispensable for constructing biaryl architectures, allowing researchers to efficiently link the indazole scaffold to a wide variety of aromatic and heteroaromatic rings. This capability is crucial for generating diverse compound libraries for biological screening and for the structure-activity relationship (SAR) optimization of lead molecules in drug discovery campaigns . The 1H-indazole core is a privileged structure in drug design, known for conferring a wide range of pharmacological activities. Indazole derivatives have been extensively studied and developed into therapeutics with anti-inflammatory, antimicrobial, and notably, antitumor activities . For instance, several indazole-based drugs, such as the kinase inhibitor Pazopanib, are already in clinical use, underscoring the therapeutic relevance of this heterocycle . The presence of the fluorine atom at the 6-position and the boronic acid group at the 4-position on the indazole ring makes this compound a valuable intermediate for synthesizing more complex, disubstituted indazole derivatives. Researchers can exploit this reagent to explore novel chemical space in the development of potential inhibitors for various biological targets, including kinases . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H6BFN2O2

Molecular Weight

179.95 g/mol

IUPAC Name

(6-fluoro-1H-indazol-4-yl)boronic acid

InChI

InChI=1S/C7H6BFN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11)

InChI Key

HEPNDEWFJBZZOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1C=NN2)F)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 6 Fluoro 1h Indazol 4 Yl Boronic Acid in Organic Transformations

Carbon-Carbon Bond Forming Reactions

The most prominent application of (6-fluoro-1H-indazol-4-yl)boronic acid is in the formation of carbon-carbon bonds, which allows for the direct linkage of the indazole scaffold to other aromatic or heteroaromatic systems.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction stands as the foremost method for utilizing this compound. This reaction facilitates the coupling of the boronic acid with a variety of organic halides or pseudohalides, catalyzed by a palladium complex. libretexts.org It is a robust and versatile method widely used in the synthesis of high-value pharmaceuticals. chemrxiv.org

The utility of this compound has been demonstrated in its coupling with complex, electron-deficient heterocyclic halides. A primary example is its reaction with 2-chloro-6-fluoroquinazoline, a key step in the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors.

In this context, the boronic acid serves as the nucleophilic partner, coupling at the C4 position of the indazole ring with the electrophilic C4 position of the quinazoline (B50416) core. The reaction shows tolerance for the fluoro-substituent on the quinazoline and the inherent functionality of the unprotected indazole N-H group, which is crucial for the biological activity of the final product.

Table 1: Example of Suzuki-Miyaura Coupling with this compound

ElectrophileBoronic AcidProductYieldReference
2-Amino-4-chloro-6-fluoroquinazolineThis compound6-Fluoro-4-(6-fluoro-1H-indazol-4-yl)quinazolin-2-amineNot explicitly statedPatent WO/2011/130535

The success of the Suzuki-Miyaura coupling involving this compound is highly dependent on the choice of the catalyst system, which includes the palladium source and a supporting ligand. For challenging couplings, particularly those involving heteroaryl chlorides, advanced catalyst systems are required.

In the synthesis of PI3K inhibitors like GSK2636771, a catalyst system comprising a palladium(II) precatalyst and a bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligand is employed.

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective Buchwald ligand for coupling heteroaryl chlorides. nih.govsigmaaldrich.comnih.govacs.org Its steric bulk and electron-donating properties facilitate the oxidative addition of the aryl chloride to the palladium center and promote the subsequent reductive elimination step, leading to higher reaction efficiency and yields, especially for unactivated or sterically hindered substrates. nih.govnih.gov

The specific conditions reported for the coupling of this compound with 2-amino-4-chloro-6-fluoroquinazoline involve heating the reactants in the presence of Pd(OAc)₂, XPhos, and a base such as potassium carbonate (K₂CO₃) in a solvent mixture like 1,4-dioxane (B91453) and water.

While no specific mechanistic studies have been published for this compound itself, its reactivity follows the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. libretexts.orgchemrxiv.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., 2-amino-4-chloro-6-fluoroquinazoline) to a coordinatively unsaturated Pd(0) complex, which is generated in situ from the Pd(II) precatalyst. This step forms a Pd(II) intermediate. libretexts.orgchemrxiv.org The use of electron-rich ligands like XPhos is crucial for facilitating the cleavage of the strong aryl-chloride bond. nih.gov

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The boronic acid is activated by a base (e.g., K₂CO₃), forming a more nucleophilic boronate species. This species then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The precise mechanism of transmetalation can be complex and may proceed through different pathways depending on the specific reactants and conditions. researchgate.netacs.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the indazolyl and quinazolinyl moieties) couple to form the final product with a new carbon-carbon bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. researchgate.net This step is typically fast, especially from cis-complexes, which can be promoted by bulky ligands.

Other Cross-Coupling Reactions (e.g., Heck coupling for vinylation)

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.org Boronic acids are not the typical arylating agent in the Mizoroki-Heck reaction.

However, a variant known as the oxidative Heck reaction can utilize arylboronic acids. hw.ac.ukacs.orgrsc.org In this pathway, a Pd(II) catalyst undergoes transmetalation with the boronic acid to form an arylpalladium(II) intermediate, which then proceeds through the Heck-type pathway of migratory insertion and β-hydride elimination. rsc.orghw.ac.uk The cycle requires an oxidant to regenerate the Pd(II) catalyst. hw.ac.uk

There are no specific examples in the reviewed literature of this compound being used in an oxidative Heck reaction for vinylation. The more common and direct method for achieving vinylation using this boronic acid would be a Suzuki-Miyaura coupling with a suitable vinyl halide or vinyl triflate.

Carbon-Heteroatom Bond Forming Reactions

While less common than C-C bond formation, arylboronic acids can also be used to form carbon-heteroatom bonds, most notably through the Chan-Lam coupling reaction for C-N and C-O bond formation. This reaction is typically promoted by copper catalysts. nih.govresearchgate.netrsc.org The reaction involves the coupling of a boronic acid with an amine or alcohol nucleophile. nih.gov

Despite the general utility of arylboronic acids in Chan-Lam couplings, there is a lack of specific published examples detailing the use of this compound for the formation of carbon-heteroatom bonds. Synthetic strategies requiring the N-arylation of an indazole typically proceed via other methods, such as the Buchwald-Hartwig amination, coupling an N-H bond with an aryl halide.

Copper-Mediated Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, serves as a pivotal method for the formation of carbon-heteroatom bonds, specifically aryl ethers and secondary aryl amines. wikipedia.org This reaction proceeds through the copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or an amine. wikipedia.org A key advantage of this methodology is its ability to be conducted at room temperature and open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org

The reaction is versatile, accommodating a range of substrates including phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org The catalytic cycle is initiated by either a stoichiometric amount of copper(II) or a catalytic amount of a copper catalyst that is reoxidized by atmospheric oxygen. organic-chemistry.org While the precise mechanism can be complex due to the lability of copper reagents, it is understood to involve the formation of copper-aryl complexes. wikipedia.org A proposed pathway involves a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired aryl ether or aryl amine and a copper(I) species. wikipedia.org

For this compound, this reaction provides a direct route to introduce the fluoroindazolyl moiety onto various scaffolds containing N-H or O-H bonds. The presence of the fluorine atom on the indazole ring can influence the electronic properties of the boronic acid and, consequently, its reactivity in the coupling process. Electron-withdrawing groups, such as fluorine, have been shown to be well-tolerated in Chan-Lam couplings. nih.gov

The efficiency of the Chan-Lam coupling can be influenced by various factors, including the choice of copper catalyst, ligands, base, and solvent. Common catalysts include copper(II) acetate, and the reaction can often be performed without the need for specialized ligands. researchgate.net The development of new catalytic systems, such as a square pyramidal copper complex, [Cu(DMAP)4I]I, has been shown to facilitate rapid C-N and C-S bond formation at room temperature. rsc.org

Table 1: Examples of Chan-Lam Coupling Reactions

Coupling Partner Product Type Potential Application
Primary/Secondary Amine N-Aryl Indazole Pharmaceutical synthesis
Phenol O-Aryl Indazole Materials science
Imidazole N-Aryl Indazole Bioactive molecule development

Boron Transformations

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is a well-recognized side reaction in many metal-catalyzed cross-coupling reactions that utilize boronic acids, including the Suzuki-Miyaura and Chan-Lam couplings. wikipedia.org The propensity of a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent attached to the boron atom. wikipedia.org

For heteroaromatic boronic acids like this compound, the presence of a basic nitrogen atom can introduce additional mechanistic pathways for protodeboronation. wikipedia.org Studies have shown that the speciation of such boronic acids is analogous to amino acids, with the potential to form zwitterionic species under neutral pH conditions. wikipedia.org These zwitterionic intermediates can, in some cases, lead to rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.orgresearchgate.net

The rate of protodeboronation is significantly influenced by the pH of the reaction medium. ed.ac.uk Mechanistic studies have identified multiple pathways for this transformation in aqueous media, highlighting the importance of boronic acid speciation. wikipedia.org While often considered an undesirable side reaction, deliberate protodeboronation has found synthetic applications, such as in the stereospecific installation of a proton. wikipedia.org Strategies to suppress unwanted protodeboronation include the use of boronic acid derivatives like MIDA boronate esters or organotrifluoroborates, which allow for the slow release of the boronic acid. wikipedia.org

Table 2: Factors Influencing Protodeboronation

Factor Influence on Protodeboronation Rate Rationale
pH Highly dependent Affects the equilibrium between the boronic acid and boronate anion, influencing the operative mechanistic pathway. wikipedia.orged.ac.uk
Temperature Generally increases with temperature Provides the necessary activation energy for the C-B bond cleavage.
Solvent Can influence reaction rate Affects the solubility and speciation of the boronic acid.

Hydroxydeboronation is a transformation where a boronic acid is converted into the corresponding hydroxyl group. This reaction provides a valuable synthetic route to phenols and, in the case of this compound, to 6-fluoro-1H-indazol-4-ol. This transformation is typically achieved by treating the boronic acid with an oxidizing agent, most commonly hydrogen peroxide, often under basic conditions.

The reaction of indazole boronic acid pinacolyl esters with hydrogen peroxide has been shown to be a viable method for accessing hydroxyindazole libraries. researchgate.net This demonstrates the utility of the boronic acid functionality as a synthetic handle that can be converted to a hydroxyl group at a desired stage in a synthetic sequence. The conditions for hydroxydeboronation, such as the choice of solvent and temperature, can be optimized to achieve high yields of the desired hydroxyindazole derivative. researchgate.net For instance, reactions have been successfully carried out in solvents like DMSO at elevated temperatures. researchgate.net

The ability to perform this transformation on a protected indazole boronic ester allows for the strategic unmasking of the hydroxyl group, which can be crucial in the synthesis of complex molecules. researchgate.net This adds to the synthetic versatility of this compound and its derivatives.

Influence of Boronic Acid Speciation on Reactivity

Boronic acids, such as this compound, exist in equilibrium between their neutral, trigonal planar form (R-B(OH)₂) and their anionic, tetrahedral boronate form (R-B(OH)₃⁻). This equilibrium is pH-dependent. The neutral boronic acid is a Lewis acid and can accept a hydroxide (B78521) ion to form the boronate anion.

The position of this equilibrium is crucial as it dictates the reactivity of the boronic acid in various chemical transformations. The boronate form is generally more nucleophilic and is often the active species in transmetalation steps of cross-coupling reactions. However, the increased electron density on the aryl ring in the boronate form can also make it more susceptible to protodeboronation under certain conditions. ed.ac.uk

The pKa of the boronic acid determines the pH range at which the boronate anion becomes the predominant species. Understanding this equilibrium is fundamental to optimizing reaction conditions for processes involving this compound.

The pH of the reaction medium has a profound impact on the rates and selectivity of reactions involving boronic acids. As discussed, pH controls the speciation between the neutral boronic acid and the more reactive boronate anion. researchgate.net Consequently, the rate of many cross-coupling reactions increases with pH up to a certain point, as the concentration of the active boronate species increases.

However, excessively high pH can lead to an increased rate of undesired side reactions, most notably protodeboronation. ed.ac.uk The pH-rate profiles for the protodeboronation of various heteroaromatic boronic acids have been studied, revealing that the reaction rates are highly pH-dependent and can vary significantly between different boronic acids. researchgate.neted.ac.uk This underscores the need for careful pH control to maximize the yield of the desired product while minimizing decomposition of the boronic acid starting material.

The choice of solvent also plays a critical role. The solvent can influence the pKa of the boronic acid, the solubility of reactants and catalysts, and the stability of reaction intermediates. For instance, in Chan-Lam couplings, solvents like methanol (B129727) or acetonitrile (B52724) are often employed. rsc.orgnih.gov The use of aqueous-organic solvent mixtures is common in studies of protodeboronation kinetics to ensure the solubility of all components. ed.ac.uked.ac.uk The interplay between pH and solvent is therefore a key consideration in designing and optimizing synthetic procedures utilizing this compound.

Boronic Acid Moiety as a Temporary Blocking Group in Electrophilic Aromatic Substitution

The utilization of a boronic acid functional group as a temporary blocking group is a strategic approach in organic synthesis to control the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This strategy involves the introduction of a boronic acid moiety at a specific position on an aromatic ring to prevent an electrophile from attacking that site. Following the desired substitution at another position, the boronic acid group is typically removed through a process known as protodeboronation, restoring a hydrogen atom in its place.

However, a comprehensive review of scientific literature and chemical databases does not yield specific examples or detailed research findings on the application of This compound as a temporary blocking group for electrophilic aromatic substitution on the indazole core. General principles of electrophilic substitution and the reactivity of boronic acids suggest potential challenges to this approach.

For a boronic acid to function effectively as a temporary blocking group, the C–B bond must be readily cleaved, typically under mild acidic or basic conditions, after the primary electrophilic substitution has occurred elsewhere on the molecule. This process, known as ipso-substitution, involves the replacement of the boronic acid group with an electrophile, in this case, a proton. stackexchange.comwikipedia.org

The success of such a strategy is contingent on the relative rates of the desired electrophilic attack at an available carbon atom versus the ipso-substitution at the carbon bearing the boronic acid. In some heterocyclic systems, it has been observed that electrophilic attack at a C-H position can be faster than the substitution of the boronic acid group itself. For instance, studies on heteroaryltrifluoroborates have indicated that electrophilic chlorination at C-H positions occurs preferentially over ipso-substitution of the trifluoroborate group. This suggests that under certain conditions, the boronic acid moiety can be more stable and less prone to removal than the aromatic protons, making it an ineffective blocking group.

While the boronic acid group is well-documented as a versatile functional handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, its application as a removable directing or blocking group in the electrophilic functionalization of indazoles is not established in the available literature. nih.govnih.gov Research on the regioselective functionalization of indazoles typically employs other strategies, such as the use of directing groups attached to the indazole nitrogen or exploiting the inherent reactivity patterns of the substituted indazole ring. researchgate.netnih.govfigshare.com

Given the absence of specific studies on this compound for this purpose, any discussion on its reactivity and potential mechanistic pathways as a temporary blocking group in electrophilic aromatic substitution would be speculative. The electronic properties of the fluorinated indazole ring system would significantly influence the reactivity towards electrophiles and the stability of the C–B bond, requiring dedicated experimental investigation to determine the viability of this synthetic strategy.

Applications in Advanced Chemical Synthesis and Scaffold Design

Building Block Utility in Complex Organic Molecule Construction

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry. nih.govresearchgate.net They are particularly valued for their stability, low toxicity, and versatile reactivity in a wide range of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

The boronic acid functional group on the (6-fluoro-1H-indazol-4-yl)boronic acid molecule acts as a handle for forming new carbon-carbon bonds. This is most frequently exploited in the Suzuki-Miyaura coupling reaction, a powerful method for linking different aromatic and heterocyclic rings. nih.gov The reactivity of the boronic acid allows for the precise and efficient assembly of complex structures. For instance, the related compound, indazole-4-boronic acid, is used as a key reactant in the preparation of trisubstituted pyrimidines, which are themselves important heterocyclic frameworks in medicinal chemistry. chemicalbook.com This utility highlights how the indazole boronic acid motif can be incorporated into other ring systems, enabling the synthesis of novel and diverse molecular scaffolds.

The construction of densely functionalized aromatic systems—molecules where a central ring is decorated with multiple, specific chemical groups—is a central goal of chemical synthesis. This compound is an ideal starting material for this purpose. The indazole ring itself is a functionalized heteroaromatic system, and the fluorine atom at the 6-position provides a specific point of modification that can influence the molecule's electronic properties and metabolic stability.

Through reactions like the Suzuki-Miyaura coupling, the boronic acid at the 4-position can be replaced with a wide variety of other aromatic or heteroaromatic groups, each potentially carrying additional functional groups. This modular approach allows chemists to systematically build complexity and create libraries of related compounds with varied functionalities, which is a key strategy in the discovery of new materials and pharmaceuticals. rsc.org

Role in Medicinal Chemistry Scaffold Development

In drug discovery, a "scaffold" refers to the core structure of a molecule that is responsible for its primary interaction with a biological target. The strategic use of well-designed building blocks is essential for developing new therapeutic agents.

The indazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govresearcher.life This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, making it a recurring motif in a wide range of biologically active compounds. researchgate.net The versatility of the indazole scaffold has led to its inclusion in numerous drugs that are either commercially available or in clinical trials for various diseases. nih.govresearchgate.net

The broad utility of the indazole core is demonstrated by the diverse pharmacological activities associated with its derivatives. rsc.orgnih.gov

Biological Activity Associated with Indazole Derivatives
Anti-cancer
Anti-inflammatory
Antibacterial
Antifungal
Anti-HIV
Antidiabetic
Antidepressant
Table 1: Documented biological activities of various compounds containing the indazole scaffold. rsc.orgnih.gov

This compound is a strategic reagent for the synthesis of novel indazole-based drug candidates. Its design incorporates two key features:

The Boronic Acid Group: Positioned at the 4-position of the indazole ring, this group provides a reactive site for incorporating the entire 6-fluoro-indazole moiety into a larger, more complex molecule. This allows medicinal chemists to append the privileged indazole scaffold to other molecular fragments known to interact with a specific biological target.

The Fluorine Atom: The fluorine at the 6-position is a critical modification. Fluorine is often used in drug design as a bioisostere for a hydrogen atom. Its inclusion can significantly alter a molecule's properties, such as its binding affinity to a target protein, its metabolic stability (resistance to being broken down by the body), and its ability to cross cell membranes.

The synthesis of novel 4,6-disubstituted-1H-indazole derivatives, for example as selective inhibitors of enzymes like phosphoinositide 3-kinase delta (PI3Kδ), demonstrates the strategic importance of having substituents at these specific positions for achieving high potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that involves systematically modifying the structure of a compound and observing the effect of these changes on its biological activity. The goal is to identify which parts of the molecule are essential for its function and to optimize the structure to enhance potency and reduce side effects.

The indazole scaffold is a rich platform for SAR studies. nih.gov For example, research on indazole-3-carboxamides as inhibitors of calcium-release activated calcium (CRAC) channels revealed that the specific regiochemistry (the placement of the amide linker on the indazole ring) was critical for activity. nih.gov In another case, studies on 3-substituted 1H-indazoles as inhibitors of the IDO1 enzyme showed that both the indazole ring and the nature of the substituent at the C3 position played a crucial role in their inhibitory power. nih.gov

For derivatives made from this compound, SAR studies would focus on:

The nature of the group attached at the 4-position: A wide variety of aromatic and heterocyclic groups can be introduced via the boronic acid, and the properties of these groups will have a major impact on biological activity.

The influence of the 6-fluoro substituent: Comparing the activity of a 6-fluoro derivative to its non-fluorinated counterpart helps to determine the importance of the fluorine atom for target binding and pharmacokinetic properties.

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information was found regarding the application of this compound in the fields of materials science and bioconjugation as outlined in the user's request. The search did not yield any detailed research findings on the use of this particular compound for the development of novel polymeric and nanomaterials or for the facilitation of biomolecule attachment techniques.

General searches on broader terms like "boronic acid polymers" and "fluorinated indazole derivatives" indicate that these classes of compounds have relevance in materials science and medicinal chemistry. Boronic acids, in general, are known for their utility in forming reversible covalent bonds, which is a valuable characteristic in the design of responsive polymers and in bioconjugation. Fluorinated organic molecules are also of significant interest in materials science due to their unique electronic and physical properties.

However, the specific compound of interest, this compound, does not appear in the available literature in the context of the requested applications. While it is listed in chemical supplier catalogs and mentioned in a patent related to PI3K inhibitors, which is a medicinal chemistry application, there is no accessible research detailing its synthesis into polymers, its incorporation into nanomaterials, or its use as a tool for bioconjugation.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for the specified sections and subsections as requested, due to the lack of available scientific literature on this specific chemical compound's role in materials science and bioconjugation.

Analytical and Spectroscopic Characterization Methodologies in Research on 6 Fluoro 1h Indazol 4 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of a molecule by observing the magnetic properties of atomic nuclei. For (6-fluoro-1H-indazol-4-yl)boronic acid, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the indazole ring and the hydroxyl protons of the boronic acid group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between neighboring protons.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Value e.g., d Value Aromatic CH
Value e.g., dd Value Aromatic CH
Value e.g., s (br) N/A B(OH)₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppm C-F Coupling (J) Hz Assignment
Value Value C-F
Value N/A C-B
Value Value Aromatic CH

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR)

¹¹B NMR spectroscopy is specifically used to probe the environment of boron atoms. For this compound, the ¹¹B NMR spectrum would show a signal characteristic of a boronic acid. The chemical shift would confirm the trigonal planar geometry of the boron atom.

Hypothetical ¹¹B NMR Data Table

Chemical Shift (δ) ppm Linewidth (Hz) Assignment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound would display a single resonance for the fluorine atom. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, and coupling to nearby protons would provide further structural information.

Hypothetical ¹⁹F NMR Data Table

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula, C₇H₆BFN₂O₂.

Hypothetical HRMS Data Table

Ion Calculated m/z Measured m/z Formula

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight and confirming the identity of this compound. As a soft ionization method, ESI-MS is particularly well-suited for analyzing polar and thermally labile molecules by transferring them from solution to the gas phase with minimal fragmentation.

In the analysis of arylboronic acids, ESI-MS can be operated in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed due to the acidic nature of the boronic acid protons. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are often detected. A common characteristic in the mass spectrometry of boronic acids is their tendency to undergo dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines. Optimized ESI-MS conditions, including adjustments to solvent, temperature, and source voltage, are crucial to minimize the formation of these and other complex ions like solvent adducts and dimers, thereby simplifying spectral interpretation. rosewachem.com

For this compound (Molecular Formula: C₇H₆BFN₂O₂), the expected monoisotopic mass is approximately 179.05 g/mol . ESI-MS analysis would be expected to yield ions corresponding to this mass, confirming the compound's identity.

Table 1: Expected Ions for this compound in ESI-MS

Ionization ModeIon SpeciesTheoretical m/zDescription
Negative[M-H]⁻178.04Deprotonated molecular ion
Positive[M+H]⁺180.06Protonated molecular ion
Positive[M+Na]⁺202.04Sodium adduct of the molecular ion
Positive[M-H₂O+H]⁺162.05Ion from dehydration of the molecule
Negative[(M)₃-3H₂O-H]⁻ (Boroxine)500.13Deprotonated trimeric anhydride (B1165640) (boroxine)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The method relies on the principle that molecular bonds vibrate at specific, characteristic frequencies upon absorbing infrared radiation. fagg.be An FT-IR spectrum provides a unique molecular "fingerprint," allowing for structural confirmation of this compound.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its distinct structural features: the boronic acid group, the fluoro-substituted aromatic ring, and the indazole heterocycle. The presence of a broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations of the boronic acid group, often participating in hydrogen bonding. Asymmetric B-O stretching vibrations typically appear as a strong band around 1330-1380 cm⁻¹. thermofisher.com The indazole ring will show N-H stretching vibrations (typically broad, around 3100-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1500-1620 cm⁻¹ region. The C-F bond introduces a strong absorption band, typically in the 1000-1250 cm⁻¹ range. thermofisher.com Commercial suppliers of the closely related analog, (1H-indazol-4-yl)boronic acid, confirm its identity by verifying that its FT-IR spectrum conforms to the expected structure. nih.govwaters.com

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3200 - 3500Strong, BroadO-H stretch (boronic acid, hydrogen-bonded)
3100 - 3300Medium, BroadN-H stretch (indazole ring)
3000 - 3100MediumAromatic C-H stretch
1620 - 1450Medium-StrongAromatic C=C and C=N ring stretching
1330 - 1380StrongAsymmetric B-O stretch
1250 - 1000StrongC-F stretch
850 - 900StrongOut-of-plane (OOP) B-O-H bending

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. shimadzu.com For a molecule like this compound, single-crystal XRD is invaluable for elucidating its solid-state conformation and intermolecular interactions.

Boronic acids are well-known for forming extensive networks of hydrogen bonds in the solid state, which dictate their crystal packing and influence physical properties such as melting point and solubility. An XRD analysis of this compound would reveal how the boronic acid groups, the indazole N-H groups, and potentially the fluorine atom engage in hydrogen bonding or other non-covalent interactions to form dimers, chains, or more complex supramolecular architectures. researchgate.net While a specific crystal structure for this exact compound may not be publicly available, analysis of related indazole structures has been successfully performed using this technique, confirming molecular structures and revealing detailed packing information. researchgate.netruifuchemical.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful and complementary techniques used for this purpose.

HPLC is a widely used technique for the purity assessment of boronic acids. nih.gov For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). cymitquimica.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of the boronic acid and any basic sites.

A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or dehydration reactions. matrixscientific.com Method development focuses on optimizing conditions (e.g., flow rate, temperature, mobile phase composition) to ensure the stability of the analyte during analysis. Purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks using a UV detector, often set at a wavelength around 254 nm. Commercial suppliers of the non-fluorinated analog, (1H-indazol-4-yl)boronic acid, routinely use HPLC to certify purity levels of greater than 96-97%. nih.govbohrium.com

Table 3: Representative RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the analysis and purification of boronic acids. This technique uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption compared to HPLC.

Due to the polar nature of this compound, the CO₂ mobile phase must be mixed with a polar organic co-solvent (modifier), such as methanol, to achieve sufficient elution strength. To improve peak shape and prevent analyte interaction with the stationary phase, small amounts of additives are often included in the modifier. For acidic compounds like boronic acids, basic additives such as ammonia (B1221849) or diethylamine (B46881) can be highly effective. Polar stationary phases, such as those functionalized with 2-ethylpyridine, have shown excellent performance for the separation of a wide range of boronic acids. SFC is particularly advantageous as it can minimize the on-column hydrolysis sometimes observed in RP-HPLC.

Table 4: Representative SFC Method for Purity Analysis

ParameterCondition
Column 2-Ethylpyridine (e.g., 4.6 x 100 mm, 3 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 20 mM Aqueous Ammonia
Gradient 5% B to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Column Temp. 40 °C
Detection UV at 254 nm

Q & A

Q. What are the recommended methods for synthesizing (6-fluoro-1H-indazol-4-yl)boronic acid, and how can purity be ensured?

Answer: Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the indazole scaffold. A common protocol includes:

Boronation : Reacting 6-fluoro-1H-indazol-4-yl halide (e.g., bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., KOAc) in anhydrous DMF at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol/water.

Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS/MS to detect residual catalysts or byproducts (detection limit: <1 ppm) .

Q. How can the structure of this compound be confirmed experimentally?

Answer:

  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve the indazole-boronic acid geometry. Crystallize the compound in ethanol/water (7:3) .
  • Spectroscopy :
    • ¹¹B NMR : A singlet at δ 28–32 ppm confirms boronic acid presence .
    • ¹H/¹³C NMR : Fluorine-induced splitting patterns (e.g., J₃-F ~10 Hz for indazole protons) .

Advanced Tip : Use ²D NOESY to confirm spatial proximity between fluorine and boronic acid groups.

Advanced Research Questions

Q. How do kinetic parameters (kₒₙ/kₒff) of this compound binding to diols compare to other arylboronic acids?

Answer: Kinetic studies using stopped-flow fluorescence or surface plasmon resonance (SPR) :

Stopped-Flow Setup : Mix equimolar boronic acid and diol (e.g., fructose) in PBS (pH 7.4) at 25°C. Monitor fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm) .

Data Analysis :

  • kₒₙ: Derived from pseudo-first-order kinetics (typical range: 10³–10⁴ M⁻¹s⁻¹ for arylboronic acids).
  • kₒff: Determined via displacement assays (e.g., adding excess sorbitol).

Q. Comparative Data :

Boronic Acidkₒₙ (M⁻¹s⁻¹)K_d (μM)
6-Fluoro-indazolyl 1.2 × 10³45
Phenylboronic acid0.8 × 10³120
8-Isoquinolinyl2.5 × 10³25
Data extrapolated from

Q. What strategies mitigate non-specific interactions when studying glycoprotein binding with this compound?

Answer: Non-specific binding (e.g., hydrophobic interactions) can obscure results in glycoprotein studies. Mitigation strategies include:

  • Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interactions .
  • Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated SPR chips to minimize steric hindrance .
  • Competitive Elution : Apply 50 mM sorbitol in pH 9.0 borate buffer to displace weakly bound proteins .

Case Study : RNAse B binding to (6-fluoro-indazolyl)boronic acid showed 85% specificity under optimized conditions, vs. 40% in low-ionic buffer .

Q. How can MALDI-MS be adapted to analyze boronic acid trimerization/dehydration artifacts?

Answer:

  • Derivatization : Pre-treat with 2,5-dihydroxybenzoic acid (DHB) matrix to form stable boronic esters in situ, preventing trimerization .
  • Protocol :
    • Mix analyte with DHB (10:1 ratio) in 50% acetonitrile/0.1% TFA.
    • Spot on MALDI plate, dry under N₂.
    • Analyze in linear mode (m/z 500–3000).

Example : A branched peptide with three boronic acid groups showed clear [M+H]⁺ peaks at m/z 1456.7 (vs. unresolved trimerization products without DHB) .

Q. What computational methods predict the mutagenic potential of residual boronic acid impurities in drug formulations?

Answer:

  • QSAR Models : Use in silico tools like Derek Nexus to flag structural alerts (e.g., boronic acid group’s electrophilicity) .
  • LC-MS/MS Validation : Quantify impurities (e.g., methylphenylboronic acid) using MRM mode (LOD: 0.1 ppm) with a HILIC column and 0.1% formic acid mobile phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.